3-Bromo-4-nitropyridine
Overview
Description
3-Bromo-4-nitropyridine is a pyridine derivative with the molecular formula C5H3BrN2O2 and a molecular weight of 203.00 g/mol . This compound is recognized for its role in organic synthesis and its presence as an environmental contaminant . It is primarily used as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
Target of Action
3-Bromo-4-nitropyridine is a pyridine compound that primarily targets amines . It is recognized as a contaminant in the environment and its primary application lies in the synthesis of other compounds .
Mode of Action
This compound interacts with its targets through nucleophilic substitution reactions . This compound partakes in these reactions with amines, leading to homoconjugation and bond cleavage . This process may subsequently undergo nitration, resulting in the formation of 3-(3′-nitro)pyridine .
Biochemical Pathways
The biochemical pathways affected by this compound involve the synthesis of other compounds, such as 4-(3-bromopyridin-2-yl)morpholine, which is utilized in acetonitrile synthesis . Furthermore, through treatment with acetonitrile, this compound can be converted into its n-oxide form or transformed into the ionic form .
Result of Action
The result of this compound’s action is the formation of new compounds through nucleophilic substitution reactions . One of the major products of these reactions is an unexpected nitro-group migration product .
Action Environment
The action of this compound is influenced by environmental factors. For instance, nitro-group migration occurs in polar aprotic solvents . Additionally, the compound is recognized as a contaminant in the environment , which suggests that its presence in the environment could potentially affect its action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
3-Bromo-4-nitropyridine participates in nucleophilic substitution reactions with amines, leading to homoconjugation and bond cleavage . This compound can undergo nitration, resulting in the formation of 3-(3′-nitro)pyridine . In biochemical reactions, this compound interacts with various enzymes and proteins, influencing their activity. For instance, it can be converted into its n-oxide form or transformed into the ionic form through treatment with acetonitrile . These interactions highlight the compound’s versatility in biochemical processes.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to participate in nucleophilic substitution reactions and its conversion into different forms can impact cellular activities, leading to changes in cell behavior and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s ability to undergo nucleophilic substitution reactions and form different chemical entities plays a crucial role in its mechanism of action . These interactions at the molecular level are essential for understanding the compound’s biochemical properties and effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. In both in vitro and in vivo studies, this compound has shown varying degrees of stability, which can influence its impact on cells and tissues over time . Understanding these temporal effects is crucial for accurately assessing the compound’s biochemical properties.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Studies have shown that there are threshold effects observed with this compound, and it is essential to determine the optimal dosage for achieving desired outcomes without causing harm . These dosage effects are critical for understanding the compound’s safety and efficacy.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s participation in nucleophilic substitution reactions and its conversion into different forms can affect metabolic flux and metabolite levels . Understanding these metabolic pathways is essential for comprehending the compound’s role in biochemical processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation, affecting its activity and function . Studying the transport and distribution of this compound is crucial for understanding its biochemical properties and effects.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for comprehending the compound’s biochemical properties and its impact on cellular function.
Preparation Methods
The synthesis of 3-Bromo-4-nitropyridine typically involves the bromination of 4-nitropyridine. One common method includes the reaction of 4-nitropyridine with bromine in the presence of a catalyst such as iron or aluminum bromide . The reaction is carried out under controlled conditions to ensure the selective bromination at the 3-position of the pyridine ring.
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include continuous flow processes and the use of more efficient catalysts to increase yield and reduce production costs .
Chemical Reactions Analysis
3-Bromo-4-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: This compound reacts with amines in nucleophilic substitution reactions, leading to the formation of substituted pyridines. Common reagents include primary and secondary amines, and the reactions are typically carried out in polar aprotic solvents.
Nitration: This compound can undergo nitration to form 3-(3′-nitro)pyridine.
Oxidation and Reduction: The compound can be converted into its N-oxide form through oxidation reactions, and it can also be reduced to form various derivatives.
Major products formed from these reactions include substituted pyridines, nitro derivatives, and N-oxide compounds .
Scientific Research Applications
3-Bromo-4-nitropyridine has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is utilized in the development of new drugs and therapeutic agents.
Agrochemicals: It serves as a precursor in the synthesis of pesticides and herbicides.
Dyestuff Industry: This compound is used in the production of dyes and pigments.
Comparison with Similar Compounds
3-Bromo-4-nitropyridine can be compared with other nitropyridine derivatives such as 3-nitropyridine and 4-nitropyridine . While these compounds share similar structural features, this compound is unique due to the presence of both bromine and nitro groups on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Similar compounds include:
- 3-Nitropyridine
- 4-Nitropyridine
- 3-Bromo-2-nitropyridine
- 3-Bromo-5-nitropyridine
Properties
IUPAC Name |
3-bromo-4-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN2O2/c6-4-3-7-2-1-5(4)8(9)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJEWCWSWUUFORD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376305 | |
Record name | 3-Bromo-4-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70376305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89364-04-5 | |
Record name | 3-Bromo-4-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70376305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What types of reactions are commonly observed with 3-Bromo-4-nitropyridine?
A1: this compound is primarily known for its reactivity in nucleophilic substitution reactions. The bromine atom at the 3-position is susceptible to replacement by various nucleophiles, such as amines and carbanions. [, , ] Interestingly, depending on the reaction conditions and the nature of the nucleophile, unexpected rearrangements involving the nitro group have also been observed. [, ]
Q2: How does the presence of the N-oxide influence the reactivity of this compound?
A3: The N-oxide derivative, this compound N-oxide, exhibits distinct reactivity compared to the parent compound. Studies have shown that it undergoes reactions with various carbanions at the 2-position, leading to diverse substituted pyridine N-oxides. [, ] This altered reactivity is attributed to the electronic and steric effects introduced by the N-oxide moiety.
Q3: Can this compound be used in the synthesis of fluorinated pyridines?
A4: Yes, a significant finding was the successful direct fluorination of this compound N-oxide. This reaction provided a novel route to synthesize 3-fluoro-4-nitropyridine N-oxide, which can be further converted to 3-fluoro-4-aminopyridine via catalytic hydrogenation. [] This methodology offers a valuable tool for accessing meta-fluorinated pyridines, which are challenging to synthesize through traditional methods.
Q4: Has this compound been explored for the development of biologically active compounds?
A5: Yes, researchers have investigated this compound N-oxide as a starting material for synthesizing pyridinic sulfonamides as potential cyclooxygenase-2 (COX-2) inhibitors. [] This involved reacting the compound with various phenols, thiophenols, or anilines, followed by reduction and sulfonamide formation. This study demonstrated the feasibility of utilizing this compound derivatives for medicinal chemistry applications.
Q5: Are there any notable reactions of this compound with cyclic enamine systems?
A6: Investigations into the reaction of this compound N-oxide with 1-morpholinocyclohexene revealed a multi-step ionic pathway. [] This reaction yielded a tetrahydrobenzofuro[3,2-b]quinoline derivative, showcasing the potential of this compound to participate in complex heterocyclic synthesis.
Q6: Where can I find more information on the specific analytical techniques used in characterizing this compound and its derivatives?
A7: While the provided abstracts don't delve into specific analytical techniques, they likely employed standard methods like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for structural characterization. [, ] For a deeper understanding of the analytical methods, it is recommended to refer to the full research articles.
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